Bis(4-(phenylsulfonyl)phenyl)methanone
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Overview
Description
Bis(4-(phenylsulfonyl)phenyl)methanone is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(phenylsulfonyl)phenyl)methanone typically involves the reaction of 4-bromobenzene sulfonyl chloride with benzene in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(phenylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl derivatives .
Scientific Research Applications
Bis(4-(phenylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of Bis(4-(phenylsulfonyl)phenyl)methanone involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(phenylethynyl)phenyl)methanone: This compound has ethynyl groups instead of sulfonyl groups, leading to different reactivity and applications.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: The presence of imidazole groups imparts unique coordination properties, making it useful in the synthesis of coordination polymers.
Uniqueness
Bis(4-(phenylsulfonyl)phenyl)methanone is unique due to its dual sulfonyl groups, which provide distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
7402-88-2 |
---|---|
Molecular Formula |
C25H18O5S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
bis[4-(benzenesulfonyl)phenyl]methanone |
InChI |
InChI=1S/C25H18O5S2/c26-25(19-11-15-23(16-12-19)31(27,28)21-7-3-1-4-8-21)20-13-17-24(18-14-20)32(29,30)22-9-5-2-6-10-22/h1-18H |
InChI Key |
YJNANYAKEVSFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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